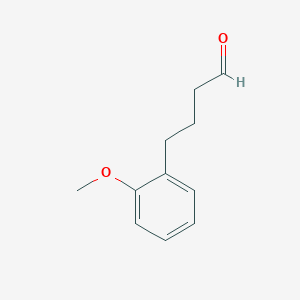

4-(2-Methoxyphenyl)butanal

Description

4-(2-Methoxyphenyl)butanal, a member of the aromatic butanal family, is characterized by a butanal chain attached to a phenyl ring at the fourth position, with a methoxy (B1213986) group at the second (ortho) position of the phenyl ring. While not as extensively studied as some of its isomers, its unique structural features suggest a promising role in the synthesis of more complex molecules.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 185760-59-2 nih.govchembuyersguide.com |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Predicted: 269.1 °C |

| Density | Predicted: 1.033 g/cm³ |

As an aromatic aldehyde, this compound is a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. nih.gov These reactions allow for the elaboration of the butanal side chain, making it a valuable building block for the construction of more complex molecular architectures.

The presence of the 2-methoxyphenyl group, also known as a guaiacyl moiety, imparts specific electronic and steric characteristics to the molecule. This group can influence the reactivity of the aldehyde and provide a handle for further functionalization of the aromatic ring. The guaiacyl unit is a common structural motif in natural products and lignin-derived chemicals, suggesting that this compound could serve as a synthon in the preparation of bioactive compounds and sustainable materials. researchgate.netwikipedia.org

The study of aromatic butanals is well-established in chemical literature, with various derivatives being investigated for their utility in synthesis and their biological properties. For instance, 3-(4-tert-butylphenyl)butanal is recognized for its applications in the formulation of polymers and resins due to its contribution to thermal stability and mechanical properties. solubilityofthings.com Another related compound, 4-(p-methoxyphenyl)-2-butanone, finds use in perfume compositions as a modifier for other fragrances.

In the context of medicinal chemistry, derivatives such as 4-oxo-4-(3-pyridyl)-butanal have been identified as metabolites of tobacco-specific nitrosamines, highlighting the relevance of butanal structures in understanding biological pathways. scbt.com The synthesis of chiral 3-phenylalkanals has also been a subject of interest, with methods developed for their asymmetric synthesis to serve as chiral building blocks. lookchem.com These examples underscore the diverse applications of aromatic butanals and provide a comparative framework for appreciating the potential of this compound.

Comparative Data of Selected Aromatic Butanal Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Research Area/Application |

|---|---|---|---|

| 3-(4-tert-butylphenyl)butanal | 80841-78-7 | C14H20O | Polymer and resin formulation solubilityofthings.com |

| 4-(p-Methoxyphenyl)-2-butanone | 104-20-1 | C11H14O2 | Fragrance industry |

| 4-Oxo-4-(3-pyridyl)-butanal | 76014-80-7 | C9H9NO2 | Metabolite of tobacco-specific nitrosamines scbt.com |

| (3R)-(-)-3-Phenylheptanal | 75991-48-9 | C13H18O | Chiral building block in asymmetric synthesis lookchem.com |

The dedicated scholarly investigation of this compound is justified by the unique combination of its structural features and the potential for novel applications arising from them. The ortho-methoxy group on the phenyl ring is of particular significance. This guaiacyl moiety is a key structural unit in lignin (B12514952), a major component of biomass, making this compound a potential bio-based platform chemical. wikipedia.org The valorization of lignin and its derivatives is a critical area of research for the development of sustainable chemical processes. researchgate.net

Furthermore, the 2-methoxyphenyl group can influence the chemical and biological properties of the molecule. The methoxy group can engage in hydrogen bonding and chelation, which can direct the stereochemical outcome of reactions at the aldehyde center. In the realm of medicinal chemistry, the guaiacyl moiety is present in numerous bioactive compounds. nih.gov The selective de-O-methylation of guaiacyl groups to the corresponding catechols is a known transformation that can modulate biological activity. scispace.com Therefore, this compound represents a valuable target for synthetic chemists aiming to create novel compounds with potential therapeutic applications. The exploration of its reactivity and its utility as a precursor to more complex molecules could lead to the discovery of new materials and pharmaceuticals.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)butanal |

InChI |

InChI=1S/C11H14O2/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8-9H,4-5,7H2,1H3 |

InChI Key |

WUHAWOSSQCBKQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Methoxyphenyl Butanal

Strategic Retrosynthetic Pathways for 4-(2-Methoxyphenyl)butanal

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, guiding the design of convergent and efficient synthetic plans.

One primary disconnection strategy involves breaking the C2-C3 bond of the butanal chain. This leads to precursors such as 2-methoxybenzaldehyde (B41997) and a three-carbon nucleophilic synthon, suggesting an Aldol-type condensation approach. Alternatively, a disconnection at the C3-C4 bond points towards a Wittig-type reaction between a 2-methoxybenzyl phosphonium (B103445) ylide and acrolein.

Another powerful retrosynthetic approach targets the formation of the aryl-alkyl bond. Disconnecting the bond between the phenyl ring and the butanal side chain suggests a Heck-type coupling reaction between an activated 2-methoxyphenyl derivative (e.g., 2-bromoanisole (B166433) or 2-iodoanisole) and a suitable four-carbon alkene building block, such as allyl alcohol or a derivative thereof.

Finally, functional group interconversion (FGI) offers further retrosynthetic possibilities. The aldehyde functionality can be derived from the oxidation of a primary alcohol, 4-(2-methoxyphenyl)butan-1-ol, or the partial reduction of a carboxylic acid or its ester derivative, such as 4-(2-methoxyphenyl)butanoic acid or its methyl ester. These precursors, in turn, can be synthesized through various established methods.

Interactive Table: Retrosynthetic Disconnections for this compound

| Disconnection Bond | Synthetic Strategy | Precursors |

| C2-C3 | Aldol (B89426) Condensation | 2-Methoxybenzaldehyde, Propanal |

| C3-C4 | Wittig Reaction | 2-Methoxybenzyl halide, Triphenylphosphine, Acrolein |

| Aryl-C4 | Heck Reaction | 2-Haloanisole, Allyl alcohol derivative |

| C1 (FGI) | Oxidation | 4-(2-Methoxyphenyl)butan-1-ol |

| C1 (FGI) | Reduction | 4-(2-Methoxyphenyl)butanoic acid/ester |

Classical and Modern Multi-Step Synthesis Approaches

Building upon the insights from retrosynthetic analysis, several multi-step synthetic routes have been developed, combining classical and modern organic reactions to achieve the synthesis of this compound.

Carbon-Carbon Bond Formation Strategies (e.g., Aldol, Wittig, Heck-type reactions)

Aldol Condensation: A crossed Aldol condensation between 2-methoxybenzaldehyde and propanal can serve as a key step to form the carbon skeleton of the target molecule. researchgate.net This reaction, typically base-catalyzed, would initially yield 3-hydroxy-2-methyl-3-(2-methoxyphenyl)propanal. Subsequent dehydration would lead to the α,β-unsaturated aldehyde, 4-(2-methoxyphenyl)but-2-enal. The final step would involve the selective reduction of the carbon-carbon double bond to afford this compound. Control of the reaction conditions is crucial to favor the crossed-condensation product over self-condensation of propanal.

Wittig Reaction: The Wittig reaction offers a reliable method for forming a carbon-carbon double bond with defined stereochemistry. researchgate.netnih.govacs.orgorganic-synthesis.comwikipedia.org A plausible route involves the preparation of a 2-methoxybenzyl phosphonium ylide from 2-methoxybenzyl bromide and triphenylphosphine, followed by treatment with a strong base. This ylide can then react with acrolein to form 4-(2-methoxyphenyl)buta-1,3-diene. Subsequent selective reduction of the terminal double bond and the conjugated system would be necessary to arrive at the target butanal. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. nih.gov

Heck-type Reactions: The palladium-catalyzed Heck reaction provides a powerful tool for the arylation of alkenes. amanote.comsemanticscholar.org A potential synthesis of a precursor to this compound involves the coupling of 2-iodoanisole (B129775) or 2-bromoanisole with allyl alcohol. amanote.comresearchgate.net This reaction can lead to the formation of 4-(2-methoxyphenyl)but-3-en-1-ol, which can then be isomerized and oxidized to the desired aldehyde. The choice of catalyst, ligand, and base is critical for achieving high yields and regioselectivity in the Heck coupling.

Functional Group Interconversion and Oxidation/Reduction Protocols

Functional group interconversions are essential for manipulating the oxidation state of the carbon chain and introducing the final aldehyde functionality.

Oxidation Protocols: A common strategy involves the oxidation of the corresponding primary alcohol, 4-(2-methoxyphenyl)butan-1-ol. This precursor can be synthesized, for instance, by the hydroboration-oxidation of 1-allyl-2-methoxybenzene, which proceeds with anti-Markovnikov selectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.com The subsequent oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a well-established method for this transformation, known for its high yields and compatibility with a wide range of functional groups. wikipedia.orgadichemistry.comorganic-chemistry.orgyoutube.comnih.gov

Reduction Protocols: Alternatively, the aldehyde can be obtained through the partial reduction of 4-(2-methoxyphenyl)butanoic acid or its ester derivatives. The direct reduction of a carboxylic acid to an aldehyde is challenging but can be achieved using specific reagents. A more common approach is the reduction of an ester, such as methyl 4-(2-methoxyphenyl)butanoate. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose, as it can selectively reduce esters to aldehydes at low temperatures, preventing further reduction to the alcohol. organic-synthesis.comchemistrysteps.commasterorganicchemistry.comwikipedia.orgyoutube.com

Interactive Table: Common Reagents for Oxidation and Reduction

| Transformation | Starting Material | Product | Reagent(s) |

| Oxidation | 4-(2-Methoxyphenyl)butan-1-ol | This compound | Swern Oxidation (DMSO, (COCl)₂, Et₃N) |

| Reduction | Methyl 4-(2-methoxyphenyl)butanoate | This compound | DIBAL-H |

Catalytic Synthesis Routes

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of aldehydes like this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in a variety of carbon-carbon and carbon-hydrogen bond-forming reactions. One of the most direct catalytic routes to aldehydes is hydroformylation , which involves the addition of a formyl group and a hydrogen atom across a double bond. The hydroformylation of 2-allyl anisole, catalyzed by a rhodium or other transition metal complex, could directly yield this compound. youtube.com The regioselectivity of this reaction, favoring the linear aldehyde over the branched isomer, is a key challenge that can often be controlled by the choice of ligands on the metal center.

Organocatalytic Systems for Directed Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of research in organic synthesis. For the synthesis of 4-arylbutanals, an organocatalytic Michael addition represents a promising approach. researchgate.netnih.govacs.orgamanote.comsemanticscholar.org For instance, the conjugate addition of a propanal-derived enamine, generated in situ using a chiral secondary amine catalyst, to a suitable Michael acceptor like 2-methoxynitrostyrene could be envisioned. Subsequent transformation of the nitro group would be required to arrive at the final aldehyde. This methodology offers the potential for asymmetric synthesis, providing access to enantioenriched products.

Biocatalytic Approaches for Enantioselective and Regioselective Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. nih.govresearchgate.net For the synthesis of this compound, biocatalytic strategies can provide precise control over enantioselectivity and regioselectivity, which is often challenging to achieve with conventional catalysts.

Enzymes such as alcohol dehydrogenases (ADHs), oxidases, and transaminases are central to these approaches. nih.gov ADHs, for instance, can be employed for the asymmetric reduction of a suitable precursor ketone to a chiral alcohol, which can then be oxidized to the target aldehyde. Engineered ADHs have demonstrated the ability to provide complementary stereoselectivity, enabling the synthesis of both (R)- and (S)-enantiomers with high enantiomeric excess. acs.org This is particularly relevant in dynamic kinetic resolution (DKR) strategies, where an engineered ADH can selectively reduce one tautomer of a racemic mixture. acs.org

Another biocatalytic route involves the use of aldolases. These enzymes can catalyze the stereoselective aldol addition of acetaldehyde (B116499) to an aromatic aldehyde precursor, potentially leading to chiral β-hydroxyaldehydes that can be further transformed into derivatives of this compound. acs.org The application of carboligases, engineered from enzymes like 4-oxalocrotonate tautomerase, has shown promise in the asymmetric synthesis of enantioenriched aromatic β-hydroxyaldehydes. acs.org

Regioselective synthesis can be addressed by enzymes that exhibit high specificity for a particular position on the aromatic ring or the aliphatic chain. For example, P450 monooxygenases can be engineered to hydroxylate specific positions on an aromatic substrate, which can then be further functionalized. While direct biocatalytic synthesis of this compound has not been extensively reported, the principles of enzyme-catalyzed reactions on analogous aromatic substrates provide a clear framework for its potential development.

The table below illustrates hypothetical biocatalytic reactions that could be applied to the synthesis of this compound precursors, based on established enzyme classes.

| Enzyme Class | Precursor Substrate | Potential Reaction | Desired Selectivity |

| Alcohol Dehydrogenase (ADH) | 4-(2-Methoxyphenyl)-2-butanone | Asymmetric Reduction | Enantioselective |

| Aldolase | 2-Methoxybenzaldehyde | Aldol Addition with Propanal | Diastereo- and Enantioselective |

| Baeyer-Villiger Monooxygenase | 2-(2-Methoxyphenyl)cyclobutanone | Regioselective Oxidation | Regioselective |

Flow Chemistry and Continuous Processing Techniques in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and greater scalability. frontiersin.orgunito.it These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of aromatic aldehydes like this compound can be significantly improved by transitioning from batch to continuous-flow processes. frontiersin.org Flow systems allow for rapid reaction optimization by systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry. rsc.org

Microreactor and Mesofluidic Systems for Scalable Production

Microreactors and mesofluidic systems are at the forefront of flow chemistry, providing a platform for the scalable production of fine chemicals. annualreviews.orgmdpi.com These systems utilize channels with sub-millimeter dimensions, which leads to a very high surface-area-to-volume ratio. mdpi.com This characteristic facilitates extremely efficient heat exchange, allowing for precise temperature control and the safe execution of highly energetic reactions. annualreviews.orgyoutube.com

For the production of this compound, a microreactor setup could involve the continuous pumping of reactants into a micromixer, followed by their passage through a heated or cooled channel. annualreviews.org The use of packed-bed reactors, where a solid-supported catalyst is immobilized within the flow path, is also a common strategy. flinders.edu.au This approach simplifies product purification by retaining the catalyst within the reactor. The scale-up of production in microreactor systems is typically achieved by "numbering-up" or "scaling-out," which involves operating multiple microreactors in parallel. youtube.com This modular approach to scaling maintains the optimal reaction conditions identified on a smaller scale. annualreviews.org

Process Intensification and Optimization in Continuous Flow

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. frontiersin.org Continuous flow chemistry is a key enabling technology for process intensification. rsc.org By integrating reaction, separation, and analysis steps into a single, continuous process, significant improvements in efficiency can be realized. flinders.edu.au

In the context of synthesizing this compound, process intensification could involve the use of in-line purification techniques, such as liquid-liquid extraction or scavenger resins, to remove byproducts and unreacted starting materials from the product stream. flinders.edu.au Real-time monitoring of the reaction using in-line analytical techniques, such as spectroscopy, can provide immediate feedback for process control and optimization. flinders.edu.au The combination of flow chemistry with other enabling technologies, like microwave irradiation or ultrasound, can further accelerate reaction rates and improve yields. unito.it

The following table outlines key parameters that can be optimized in a continuous flow process for the synthesis of this compound.

| Parameter | Range of Optimization | Impact on Synthesis |

| Temperature | -20 °C to 200 °C | Reaction rate, selectivity |

| Residence Time | Seconds to minutes | Conversion, byproduct formation |

| Flow Rate | µL/min to mL/min | Throughput, mixing efficiency |

| Reagent Concentration | 0.1 M to 2 M | Reaction kinetics, selectivity |

| Catalyst Loading | Variable | Conversion, cost-effectiveness |

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yield

The choice of a synthetic methodology for this compound depends on a comparative analysis of factors such as efficiency, selectivity, yield, cost, and environmental impact. Traditional batch synthesis, biocatalytic approaches, and continuous flow chemistry each present a distinct set of advantages and disadvantages.

Traditional batch synthesis of aromatic aldehydes often relies on well-established but potentially harsh reaction conditions, which can lead to issues with selectivity and the generation of significant waste. researchgate.net Biocatalytic methods, while offering unparalleled selectivity under mild conditions, may be limited by enzyme stability, substrate scope, and the need for specialized equipment. nih.gov Continuous flow chemistry provides a bridge between these two extremes, offering high efficiency, selectivity, and scalability, with the potential for significant process intensification. frontiersin.orgrsc.org

The table below provides a comparative overview of these synthetic approaches for the production of aromatic aldehydes, which can be extrapolated to the synthesis of this compound.

| Feature | Traditional Batch Synthesis | Biocatalytic Synthesis | Continuous Flow Chemistry |

| Typical Yield | 60-85% | 70-95% | 85-99% |

| Selectivity | Moderate to Good | Very High to Excellent | High to Excellent |

| Scalability | Limited by reactor size | Can be challenging | Readily scalable |

| Safety | Potential hazards with exothermic reactions and hazardous reagents | Generally safer | Enhanced safety due to small reaction volumes and better control |

| Environmental Impact | Can generate significant waste | "Green" approach with biodegradable catalysts | Reduced waste and energy consumption |

| Process Control | Limited | Dependent on enzyme kinetics | Precise control over parameters |

Chemical Reactivity and Transformational Pathways of 4 2 Methoxyphenyl Butanal

Reactions at the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and adjacent protons that can be abstracted under basic conditions. This functionality is the primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions and Derivatives (e.g., oximes, imines)

The carbonyl carbon of 4-(2-methoxyphenyl)butanal is electrophilic and readily undergoes nucleophilic addition. A common reaction is the condensation with primary amines and their derivatives. For instance, the reaction with hydroxylamine (B1172632) leads to the formation of an oxime. gauthmath.comtestbook.com Similarly, primary amines react to form imines, also known as Schiff bases. youtube.com The synthesis of 25I-NBOMe, for example, involves the reductive alkylation of 2C-I with 2-methoxybenzaldehyde (B41997), proceeding through an imine intermediate that is subsequently reduced. wikipedia.org

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The rate of this reaction is often pH-dependent. quora.com

Condensation Reactions (e.g., Knoevenagel, Mannich)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. tandfonline.combanglajol.infopearson.com A variety of catalysts can be employed, including amines, iodine/K2CO3, and urea (B33335) under microwave irradiation. tandfonline.combanglajol.info This reaction is a valuable method for carbon-carbon bond formation and the synthesis of substituted alkenes. banglajol.info

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. This reaction is significant for the synthesis of β-amino carbonyl compounds, known as Mannich bases. The substitution of an aminomethyl group onto a phenolic compound via the Mannich reaction has been reported to enhance biological activity in some cases. For instance, Mannich bases of dehydrozingerone (B89773) derivatives have been synthesized and studied.

Oxidation and Reduction Pathways for Carboxylic Acid and Alcohol Formation

Oxidation: The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 4-(2-methoxyphenyl)butanoic acid. A wide range of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412), potassium dichromate, and chromic acid (Jones reagent). chemistrysteps.comlibretexts.orgncert.nic.inchemguide.co.uk Milder reagents like Tollens' reagent can also be used. chemistrysteps.comncert.nic.in The oxidation of aldehydes to carboxylic acids often proceeds through a gem-diol intermediate formed by the addition of water to the carbonyl group. libretexts.org

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4-(2-methoxyphenyl)butan-1-ol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comopenochem.orgchemistrysteps.com Catalytic hydrogenation over a metal catalyst such as nickel, palladium, or platinum is also an effective method. ncert.nic.inbritannica.com

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comyoutube.comslideshare.net A significant advantage of the HWE reaction is that it generally produces the (E)-alkene with high selectivity. wikipedia.orgalfa-chemistry.com The reaction mechanism is similar to the Wittig reaction, and the resulting phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. alfa-chemistry.com

Reactivity of the Aromatic Moiety (2-Methoxyphenyl Group)

The 2-methoxyphenyl group of this compound can also participate in chemical reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, the substituents on the benzene (B151609) ring influence both the rate of reaction and the position of the incoming electrophile. wikipedia.org The 2-methoxyphenyl group has two substituents: a methoxy (B1213986) group (-OCH₃) and an alkyl group (the butanal side chain).

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgorganicchemistrytutor.com The alkyl group is a weak activating group and also an ortho, para-director, primarily through an inductive effect. libretexts.org

When both an activating ortho, para-director and another activating ortho, para-director are present on a benzene ring, the position of the incoming electrophile is determined by the interplay of their directing and activating effects, as well as steric hindrance. The methoxy group is a more powerful activating group than the alkyl side chain. Therefore, electrophilic substitution will be directed to the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C3 and C1 (the point of attachment of the butanal chain). The position para to the methoxy group is C5. The position ortho to the butanal side chain is C3, and the position para is C6.

Considering the combined directing effects, the most likely positions for electrophilic attack are C3 and C5, which are ortho and para to the strongly activating methoxy group, respectively. Steric hindrance from the butanal side chain might influence the regioselectivity between these two positions.

Regioselectivity and Directing Effects of the Methoxy Substituent

The methoxy group (-OCH₃) attached to the benzene ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the interplay between resonance and inductive effects.

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgresearchgate.net The resonance structures show a buildup of negative charge specifically at the ortho and para positions relative to the methoxy group.

The increased electron density at the ortho and para positions stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these sites. uaeu.ac.aeresearchgate.net The oxygen atom can directly participate in stabilizing the positive charge through an additional resonance structure, a contribution not possible if the attack occurs at the meta position. researchgate.netorganic-chemistry.org Consequently, the activation energy for the formation of ortho and para products is lower, and these reaction pathways are kinetically favored. researchgate.netuaeu.ac.ae

While both ortho and para positions are electronically activated, the para product is often favored due to steric hindrance. The bulky methoxy group can physically obstruct the incoming electrophile from attacking the adjacent ortho positions. uaeu.ac.aebiosynth.com

| Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Resonance (Mesomeric) | Donation of oxygen's lone pair electrons into the aromatic ring. | Strongly Activating | Directs to ortho and para positions |

| Inductive | Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. | Weakly Deactivating | - |

| Overall Electronic Effect | Resonance effect dominates over the inductive effect. | Net Activating | ortho, para-director |

| Steric Effect | The physical size of the methoxy group can hinder attack at the adjacent ortho positions. | - | Often favors para substitution over ortho |

Reactions Involving the Butyl Chain Backbone

The primary site of reactivity on the butyl chain of this compound is the aldehyde functional group (-CHO). This group is susceptible to a wide array of transformations, characteristic of aliphatic aldehydes.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. For instance, it can react with Grignard reagents or organolithium compounds to form secondary alcohols after an aqueous workup.

Oxidation: The aldehyde group is easily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A classic laboratory method to test for aldehydes is the Tollen's test, where the aldehyde is oxidized by Tollen's reagent ([Ag(NH₃)₂]⁺), resulting in the formation of a silver mirror and the corresponding carboxylate. quizlet.com

Reduction: The aldehyde can be reduced to a primary alcohol, 4-(2-methoxyphenyl)butan-1-ol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method.

Condensation Reactions: The aldehyde can participate in condensation reactions. With primary amines, it can form Schiff bases (imines) through the elimination of water. researchgate.net It can also react with reagents like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form a 2,4-dinitrophenylhydrazone, which is typically a brightly colored solid precipitate used for the characterization of aldehydes and ketones. quizlet.com Furthermore, under basic conditions, it can undergo an aldol (B89426) condensation with another molecule of itself or another enolizable carbonyl compound. wikipedia.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Aldehydes are common components in MCRs, and this compound can serve as a key building block for the synthesis of complex heterocyclic structures.

A significant class of MCRs for which this compound is a suitable substrate is the synthesis of tetrahydroacridine derivatives. Acridines and their derivatives are of interest in medicinal chemistry. In a typical synthesis, this compound can be condensed with a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and an amine source like ammonium (B1175870) acetate (B1210297) or an aniline. This type of reaction, which can be considered a variation of the Hantzsch pyridine (B92270) synthesis or related to the Friedländer annulation, proceeds via a cascade of condensation and cyclization steps to yield the polycyclic product.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Catalyst/Conditions |

|---|---|---|---|---|

| This compound | Dimedone | Ammonium Acetate | Substituted Tetrahydroacridines | Acid or base catalysis, often with heating |

The reaction typically begins with the formation of an enamine from the dicarbonyl compound and the amine, and a Knoevenagel condensation between the aldehyde and the dicarbonyl compound. These intermediates then combine and cyclize, followed by dehydration to form the final aromatic acridine (B1665455) core.

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are generally well-understood based on established principles of organic chemistry.

Friedländer-type Annulation: In multi-component reactions leading to quinolines or related heterocycles like acridines, the mechanism often follows one of two primary pathways, as investigated in the classic Friedländer synthesis. wikipedia.orgresearchgate.net

Aldol Condensation Pathway: The reaction can initiate with a base-catalyzed aldol condensation between the aldehyde (this compound) and the active methylene compound (e.g., dimedone). The resulting aldol adduct can then react with the amine, followed by cyclization and dehydration. researchgate.net

Schiff Base/Enamine Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aldehyde and the amine, or an enamine from the active methylene compound and the amine. These two intermediates then undergo a Michael-type addition followed by cyclization and aromatization to form the final product. wikipedia.org

Detailed mechanistic studies have concluded that under many common acidic or basic conditions, the initial rate-limiting step is the intermolecular aldol condensation. The subsequent cyclization and dehydration steps are typically very rapid. researchgate.net

Electrophilic Aromatic Substitution: As discussed in section 3.2.2, the mechanism for electrophilic substitution on the methoxy-substituted ring proceeds via the formation of a resonance-stabilized carbocation intermediate known as the arenium ion. The key to the regioselectivity lies in the superior stability of the arenium ions formed from attack at the ortho and para positions. The lone pair on the methoxy group's oxygen atom can be directly involved in delocalizing the positive charge, providing a fourth resonance contributor that significantly lowers the activation energy for these pathways compared to the meta pathway.

Advanced Spectroscopic and Structural Elucidation Approaches for 4 2 Methoxyphenyl Butanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For a complete structural assignment of 4-(2-Methoxyphenyl)butanal, a suite of one-dimensional and two-dimensional NMR experiments would be essential.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the butyl chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon atom in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the butyl chain to the methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the through-space proximity of different parts of the molecule, which can provide insights into its preferred conformation.

A hypothetical data table of expected 2D NMR correlations for this compound is presented below. The actual chemical shifts would need to be determined experimentally.

| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) |

| H-1 (Aldehyde) | H-2 | C-1 | C-2, C-3 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-4 |

| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-1' |

| H-4 | H-3 | C-4 | C-2, C-3, C-1', C-2' |

| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Other Aromatic Carbons, C-4 |

| Methoxy (B1213986) Protons | - | Methoxy Carbon | C-2' |

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a sample. By integrating the signals of the analyte against a known concentration of an internal standard, a precise and accurate quantification can be achieved. This non-destructive technique could be employed to assess the purity of a synthesized batch of this compound or to monitor the progress of a reaction in which it is a reactant or product.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide characteristic "fingerprints" based on the functional groups present.

Characteristic Absorption/Scattering Frequencies

For this compound, key functional groups would exhibit characteristic absorption or scattering frequencies.

Aldehyde C=O stretch: A strong absorption in the IR spectrum, typically around 1720-1740 cm⁻¹.

Aldehyde C-H stretch: Two weak bands in the IR spectrum, usually around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C stretches: Multiple bands in both IR and Raman spectra in the region of 1450-1600 cm⁻¹.

C-O-C (ether) stretches: Strong absorptions in the IR spectrum, typically in the 1000-1300 cm⁻¹ region.

Aliphatic C-H stretches: Bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aldehyde C=O Stretch | 1720-1740 | IR |

| Aldehyde C-H Stretch | 2720, 2820 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Ether C-O-C Stretch | 1000-1300 | IR |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

Conformational Insights from Vibrational Modes

The vibrational modes of a molecule can be sensitive to its conformation. By analyzing the fine details of the IR and Raman spectra, and potentially with the aid of computational chemistry, it may be possible to gain insights into the preferred spatial arrangement (conformation) of the butyl chain relative to the methoxyphenyl ring in this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry would provide the exact molecular weight, confirming its elemental composition. Electron ionization (EI) or other fragmentation techniques would induce the molecule to break apart in a predictable manner, and the resulting fragment ions would be indicative of its structure.

A plausible fragmentation pattern for this compound would involve cleavage at various points along the butyl chain and within the methoxyphenyl group. The table below outlines some expected fragment ions and their corresponding mass-to-charge ratios (m/z).

| m/z | Possible Fragment Ion |

| 178 | [M]⁺ (Molecular Ion) |

| 149 | [M - CHO]⁺ |

| 121 | [C₈H₉O]⁺ (tropylium-type ion from the methoxyphenyl group) |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₁₁H₁₄O₂, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a benchmark for experimental determination. The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

**Table 1: Theoretical Monoisotopic Mass Calculation for this compound (C₁₁H₁₄O₂) **

| Element | Quantity | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon-¹² | 11 | 12.000000 | 132.000000 |

| Hydrogen-¹ | 14 | 1.007825 | 14.10955 |

| Oxygen-¹⁶ | 2 | 15.994915 | 31.98983 |

| Total | | | 178.09938 |

When analyzed by HRMS, the protonated molecule [M+H]⁺ would be observed. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretical value. A low mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition. For the related isomer, 2-(4-methoxyphenyl)butanal (B2362890), predicted data for various adducts further illustrates the principle. uni.lu

Table 2: Predicted HRMS Adducts for an Isomer, 2-(4-Methoxyphenyl)butanal

| Adduct | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₅O₂⁺ | 179.10666 |

| [M+Na]⁺ | C₁₁H₁₄NaO₂⁺ | 201.08860 |

| [M+K]⁺ | C₁₁H₁₄KO₂⁺ | 217.06254 |

Data is for the constitutional isomer 2-(4-methoxyphenyl)butanal and serves as an example of expected adducts. uni.lu

Ionization Techniques and Fragmentation Pathway Elucidation

Understanding the fragmentation of a molecule upon ionization is crucial for its structural elucidation. This is typically achieved using tandem mass spectrometry (MS/MS) experiments following ionization.

Ionization Techniques: For a moderately polar molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. These methods typically generate the protonated molecular ion [M+H]⁺ with minimal initial fragmentation, preserving the molecular weight information. For more detailed fragmentation studies, Electron Ionization (EI) can be used, which imparts higher energy and results in more extensive fragmentation patterns. chemguide.co.uk

Fragmentation Pathway Elucidation: The fragmentation of this compound is predicted to follow patterns characteristic of both aliphatic aldehydes and methoxy-substituted aromatic rings. libretexts.orgmiamioh.edu The molecular ion (M⁺˙ at m/z 178) or the protonated molecule ([M+H]⁺ at m/z 179) would undergo a series of cleavage and rearrangement reactions.

Key predicted fragmentation pathways include:

McLafferty Rearrangement: A characteristic reaction for aldehydes and ketones with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This would result in the loss of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a radical cation at m/z 136.

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (Cα-Cβ cleavage) can lead to the loss of a propyl radical (•C₃H₇, 43 Da), resulting in an ion at m/z 135, or the formation of the C₃H₇⁺ ion at m/z 43.

Benzylic Cleavage: The bond between the aromatic ring and the butanal side chain can cleave. A prominent fragment would be the methoxyphenylmethyl cation (tropylium-type ion) at m/z 121, resulting from the cleavage of the C-C bond beta to the ring and subsequent rearrangement. This is a very common pathway for alkyl-substituted aromatic compounds.

Loss of Methoxy Group: The aromatic portion of the molecule can fragment through the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form an ion at m/z 163, followed by the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 135.

Table 3: Predicted Key Fragments for this compound

| m/z | Proposed Fragment | Pathway |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (EI) |

| 136 | [C₈H₈O₂]⁺˙ | McLafferty Rearrangement (Loss of C₃H₆) |

| 135 | [C₈H₇O₂]⁺ | α-Cleavage (Loss of •C₃H₇) |

| 121 | [C₈H₉O]⁺ | Benzylic Cleavage and Rearrangement |

X-ray Crystallography of Solid Derivatives for Definitive Solid-State Structure

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. wikipedia.orgnih.gov Since this compound is likely a liquid or oil at room temperature, it is not suitable for single-crystal X-ray diffraction directly. Therefore, it must first be converted into a stable, crystalline solid derivative.

The aldehyde functional group is readily derivatized to form crystalline products. Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), semicarbazide, and hydroxylamine (B1172632). acs.orgacs.org The reaction of this compound with 2,4-DNPH, for example, would yield a this compound-2,4-dinitrophenylhydrazone, which is typically a highly crystalline, brightly colored solid.

The process involves:

Synthesis of the Derivative: Reacting the aldehyde with the chosen reagent to form the solid derivative.

Crystallization: Growing a high-quality single crystal of the derivative, often through slow evaporation from a suitable solvent. nih.gov

Data Collection: Mounting the crystal in an X-ray diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. nih.gov

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The final output of an X-ray crystallographic analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Table 4: Hypothetical Crystallographic Data Parameters for a Derivative

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Chiroptical Spectroscopy for Stereochemical Characterization of Chiral Analogues

This compound itself is an achiral molecule. However, chiral analogues can be readily conceptualized, for example, by introducing a substituent on the butanal chain, such as in 2-methyl-4-(2-methoxyphenyl)butanal. For such chiral molecules, chiroptical spectroscopy is essential for determining their absolute configuration (the specific three-dimensional arrangement of atoms). saschirality.org

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov The primary methods include:

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength (ΔA = A_L - A_R). A CD spectrum consists of positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption bands. nih.gov

For a chiral analogue of this compound, the aromatic chromophore and the carbonyl group would give rise to characteristic CD signals. The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. cas.czrsc.org

By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the chiral analogue can be unambiguously assigned. This comparison provides a powerful, non-destructive method for stereochemical elucidation. rsc.org

Computational Chemistry and Theoretical Modeling of 4 2 Methoxyphenyl Butanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(2-Methoxyphenyl)butanal, these calculations would typically be initiated using Density Functional Theory (DFT), a robust method for predicting molecular properties with a good balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which would be expected to influence the energy and localization of the HOMO. The aldehyde group, being electron-withdrawing, would significantly impact the LUMO. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the EPS map would likely show a region of high negative potential around the oxygen atom of the aldehyde group and the oxygen of the methoxy group. A region of positive potential would be expected around the aldehyde proton and the protons of the aromatic ring.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the butyl chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with bond rotations. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. Computational methods can systematically rotate key bonds and calculate the energy at each step to identify energy minima corresponding to stable conformers.

Transition State Modeling for Reaction Pathway Elucidation

To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Transition state modeling allows for the calculation of the structure and energy of the transition state, which is critical for determining the activation energy and, consequently, the reaction rate. For this compound, this could be applied to reactions such as its oxidation, reduction, or nucleophilic addition to the carbonyl group.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. These predictions are based on the calculated electron density around each nucleus. Comparing predicted and experimental spectra can aid in the assignment of complex spectra and confirm the proposed structure of this compound.

IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, this would allow for the theoretical identification of the characteristic stretching frequencies of the C=O bond in the aldehyde and the C-O bonds of the methoxy group.

A hypothetical table of predicted and experimental spectroscopic data is shown below.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (aldehyde H, ppm) | 9.75 | 9.78 |

| 13C NMR (carbonyl C, ppm) | 202.1 | 202.5 |

| IR (C=O stretch, cm-1) | 1725 | 1728 |

Note: These values are for illustrative purposes only.

In Silico Design of Novel Derivatives with Predicted Reactivity Profiles

Once a computational model for this compound is established and validated, it can be used for the in silico design of new derivatives with desired properties. By systematically modifying the structure of the parent molecule (e.g., by adding different substituents to the aromatic ring or modifying the alkyl chain) and recalculating the electronic and structural properties, it is possible to predict how these changes will affect the molecule's reactivity, stability, and other characteristics. This approach can significantly accelerate the discovery of new molecules with enhanced performance for specific applications.

Synthesis and Chemical Properties of Derivatives and Analogues of 4 2 Methoxyphenyl Butanal

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of analogues of 4-(2-Methoxyphenyl)butanal are guided by the goal of creating novel structures with tailored properties. This often involves multi-step synthetic routes starting from commercially available precursors. For instance, in the synthesis of related methoxyphenyl compounds, strategies often begin with a core methoxyphenyl-containing building block, which is then elaborated through various chemical reactions.

One common approach involves the modification of naturally occurring phenols, such as 4-substituted-2-methoxyphenols, which can serve as versatile starting materials for creating more complex structures like hydroxylated biphenyls. researchgate.net The synthesis of 4-allyl-2-methoxyphenol derivatives, for example, has been accomplished through the Yamaguchi method, reacting 4-allyl-2-methoxyphenol with various carboxylic acids in a one-pot procedure to yield ester derivatives with high efficiency. neliti.com This esterification method highlights a potential pathway for modifying the phenolic hydroxyl group if one were to start from a hydroxylated precursor to this compound.

Another design strategy focuses on building heterocyclic systems onto the methoxyphenyl scaffold. Guided by the pharmacophoric features of known biologically active molecules, novel series of 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) derivatives have been designed and synthesized. nih.gov These syntheses typically involve condensation reactions where a methoxyphenyl-containing precursor reacts with other reagents to form the desired heterocyclic ring system. Similarly, the synthesis of quinoxaline (B1680401) derivatives can be achieved by reacting a substituted o-phenylenediamine (B120857) with a diketone, a method that could be adapted to precursors related to this compound. researchgate.net

The following table summarizes examples of synthetic methods used for analogous compounds.

| Derivative Class | Synthetic Method | Key Reagents | Reference |

| 4-allyl-2-methoxyphenyl esters | Yamaguchi Esterification | 4-allyl-2-methoxyphenol, Carboxylic Acid, 2,4,6-trichlorobenzoyl chloride, DMAP | neliti.com |

| Methoxyphenyl Pyrazoles/Pyrimidines | Heterocyclic Ring Formation | Methoxyphenyl precursor, various condensation partners | nih.gov |

| Quinoxalines | Condensation Reaction | o-phenylenediamine, 1,2-dicarbonyl compounds | researchgate.net |

| Hydroxylated Biphenyls | Oxidative Coupling | 4-substituted-2-methoxyphenols | researchgate.net |

Structure-Reactivity Relationship Studies of Functionalized Derivatives

Structure-reactivity relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure, such as this compound, influence its chemical or biological properties. By systematically altering different parts of the molecule—the aromatic ring, the linker, or the terminal functional group—researchers can deduce which features are critical for a desired outcome.

In studies of 4-substituted methoxybenzoyl-aryl-thiazole analogues, extensive SAR analysis revealed key insights. Modifications to the "A" ring (the methoxybenzoyl portion) and the "C" ring (the other aryl group), as well as changes to the thiazole (B1198619) "B" ring and the carbonyl linker, were investigated to understand their impact on anticancer activity. nih.gov This research demonstrated that introducing a nitrogen-containing linkage between the rings could improve properties like aqueous solubility and bioavailability. nih.gov

Similarly, SAR studies on novel 4-methoxyphenyl pyrazole and pyrimidine derivatives designed as kinase inhibitors identified specific compounds with potent inhibitory activities against cancer cell lines. nih.gov The analysis of these derivatives helps to build a model of the pharmacophore, highlighting the essential electronic and steric features required for biological activity. nih.gov For tamoxifen (B1202) analogues, which share a substituted phenylalkene core, SAR studies have explored how substituents influence cytotoxic activity and the generation of reactive oxygen species (ROS), linking redox properties to biological effects. mdpi.com

Stereochemical Aspects in the Synthesis of Chiral Derivatives

Introducing chirality into analogues of this compound opens avenues for creating stereochemically pure compounds, which is often critical for biological applications. Asymmetric synthesis aims to control the formation of stereocenters, yielding a specific enantiomer or diastereomer.

A variety of methods can be employed to achieve stereocontrol. One approach is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Another powerful strategy is the use of chiral catalysts in transition metal-catalyzed reactions, which can produce chiral products with high enantioselectivity. ethernet.edu.et

Specific examples in the synthesis of related chiral molecules illustrate these principles. For instance, a novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one utilizes a biological method—bakers' yeast reduction—to achieve stereoselectivity. elsevierpure.com This biocatalytic step is key to establishing the desired stereochemistry in the final product. In another example, the stereoselective synthesis of pinane-based chiral 1,4-amino alcohol derivatives was achieved through a diastereoselective reduction of an α,β-unsaturated ketone intermediate, followed by further transformations. u-szeged.hu The inherent chirality of the starting (+)-nopinone directed the stereochemical course of the reactions. u-szeged.hu

These examples demonstrate that careful selection of reagents, catalysts, or even biological systems can effectively control the three-dimensional architecture of molecules derived from a methoxyphenyl scaffold.

Functionalization at the Aromatic Ring System and Butyl Chain

The functionalization of the aromatic ring and the butyl chain of this compound analogues allows for the synthesis of a diverse library of compounds. The methoxy-substituted benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of these substitutions is directed by the existing methoxy (B1213986) and alkyl substituents.

Advanced methods for C-H functionalization offer direct routes to modify the aromatic ring without pre-functionalized starting materials. researchgate.net While challenging due to the similar reactivity of multiple C-H bonds, catalyst-controlled strategies can enable selective modification at specific positions. researchgate.net

The butyl chain also offers several sites for functionalization. The carbons alpha and beta to the aldehyde group are particularly reactive. For example, α-halogenation can be followed by nucleophilic substitution to introduce a variety of functional groups. The saturated nature of the butyl chain generally makes it less reactive than the aromatic ring or the aldehyde, but radical-based reactions could be employed for modification.

The table below outlines potential functionalization reactions for different parts of the this compound scaffold.

| Molecular Region | Reaction Type | Potential Outcome |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, acyl groups |

| Aromatic Ring | C-H Activation/Functionalization | Direct introduction of aryl, alkyl, or other groups |

| Butyl Chain (α-carbon) | Enolate/Enamine Chemistry | Alkylation, acylation, aldol (B89426) condensation |

| Butyl Chain (β, γ-carbons) | Radical Halogenation | Introduction of a handle for further substitution |

Elaboration of the Aldehyde Moiety into Diverse Functional Groups

The aldehyde moiety in this compound is a versatile functional group that serves as a gateway to a vast array of other chemical functionalities. Standard organic transformations can be applied to convert the aldehyde into different oxidation states or to use it as an electrophile in carbon-carbon bond-forming reactions.

Key transformations of the aldehyde group include:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid can then be converted into esters, amides, or acid chlorides.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄). researchgate.net This alcohol can be further functionalized, for example, by conversion to a tosylate to create a good leaving group for substitution reactions. researchgate.net

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) converts the aldehyde into a new amine, providing a direct route to a wide range of substituted amine derivatives.

Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) is a powerful method for forming alkenes, allowing for the extension of the carbon chain with high stereochemical control depending on the ylide used.

Condensation Reactions: The aldehyde can participate in aldol condensations with other carbonyl compounds or in Knoevenagel condensations with active methylene (B1212753) compounds to form α,β-unsaturated systems. The synthesis of terpyridine derivatives often involves such condensation steps. nih.gov

These transformations highlight the synthetic utility of the aldehyde group, enabling the conversion of this compound into a broad spectrum of derivatives with diverse functional groups and properties.

Applications of 4 2 Methoxyphenyl Butanal in Advanced Organic Synthesis and Materials Science

Role as a Key Synthon in the Synthesis of Complex Organic Molecules

In the field of retrosynthetic analysis, a synthon is a conceptual unit that represents a synthetic building block for a target molecule. However, there is a lack of specific, documented examples in peer-reviewed literature where 4-(2-Methoxyphenyl)butanal serves as a key synthon for the total synthesis of complex natural products or pharmaceuticals. While substituted 2-methoxyphenols are recognized as valuable building blocks for creating bioactive hydroxylated biphenyls, the direct role of the this compound structure in such syntheses is not established. researchgate.net Chemical suppliers list the compound as a building block for organic synthesis, indicating its potential for use in research and development, though specific, complex applications are not detailed.

Utilization in the Research and Development of Specialty Chemicals

While many isomers and derivatives of methoxyphenyl alkanals and alkanones are crucial specialty chemicals, there is limited specific information on the application of this compound in this sector. For comparison, its isomer 4-(4-Methoxyphenyl)-2-butanone, known as raspberry ketone, is a well-known fragrance and flavoring agent. biosynth.comscbt.combldpharm.com Another para-substituted isomer, 4-(p-methoxyphenyl)-2-amino-butane, has been investigated for its insecticidal properties. google.com The absence of similar prominent applications for the ortho-isomer, this compound, suggests it is not widely used as a specialty chemical itself but may serve as an intermediate in niche synthetic research.

Green Chemistry Principles and Sustainable Practices in the Context of 4 2 Methoxyphenyl Butanal Chemistry

Atom Economy and E-factor Analysis in Synthetic Routes

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the sustainability of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-factor measures the ratio of waste generated to the mass of the product. An ideal reaction has a 100% atom economy and an E-factor of zero.

Two plausible synthetic routes to 4-(2-Methoxyphenyl)butanal are considered for this analysis:

Route A: Hydroformylation of 2-Allylanisole. This is a one-step process where 2-allylanisole reacts with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. Hydroformylation is known for its high atom economy as all the atoms of the reactants are incorporated into the product. wikipedia.org

Route B: A Multi-step Grignard-based Synthesis followed by Oxidation. This classical approach involves the reaction of a Grignard reagent (e.g., 2-methoxybenzylmagnesium bromide) with an appropriate epoxide (e.g., propylene oxide) to form 4-(2-methoxyphenyl)butan-1-ol, which is then oxidized to the desired aldehyde. This route, involving multiple steps and reagents, is expected to have a lower atom economy and a higher E-factor.

Data Table: Atom Economy and E-Factor Comparison for a Hypothetical Synthesis of this compound

| Metric | Route A: Hydroformylation | Route B: Grignard Synthesis and Oxidation |

| Reactants | 2-Allylanisole, CO, H₂ | 2-Bromobenzyl methyl ether, Mg, Propylene oxide, Oxidizing agent (e.g., PCC) |

| Product | This compound | This compound |

| By-products | Minimal (isomer formation) | MgBr₂, Pyridinium chloride, Cr₂O₃ (from PCC) |

| Theoretical Atom Economy | ~100% | Significantly < 100% |

| Anticipated E-Factor | Low | High |

Development of Solvent-Free or Reduced-Solvent Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental pollution. Developing solvent-free or reduced-solvent reaction conditions is a key goal of green chemistry.

In the context of this compound synthesis:

Hydroformylation (Route A): While often carried out in solvents to ensure homogeneity of the catalyst and reactants, research into solvent-free or biphasic hydroformylation systems is ongoing. Using supercritical carbon dioxide as a solvent is another green alternative that allows for easy separation of the product and recycling of the catalyst.

Grignard Synthesis (Route B): Grignard reactions traditionally require anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent. leah4sci.com The development of solvent-free Grignard reactions is challenging due to the high reactivity of the reagent. However, high-speed ball milling has shown promise in preparing Grignard reagents under solvent-free conditions, which could potentially be applied to this synthesis.

Oxidation (Route B): The oxidation of alcohols to aldehydes can often be performed under solvent-free conditions, for example, by using a solid-supported oxidizing agent that can be filtered off after the reaction.

Implementation of Energy-Efficient Synthetic Methods (e.g., Microwave-Assisted Synthesis)

Conventional synthetic methods often rely on prolonged heating, which consumes significant amounts of energy. Microwave-assisted synthesis has emerged as an energy-efficient alternative that can dramatically reduce reaction times and improve yields. The application of microwave irradiation can be particularly beneficial for:

Palladium-catalyzed cross-coupling reactions: If a synthetic route involving a Suzuki or Heck coupling were to be employed to construct the carbon skeleton of a precursor to this compound, microwave heating could significantly accelerate these reactions.

Oxidation reactions: Microwave-assisted oxidation of alcohols to aldehydes has been shown to be highly efficient, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating.

Data Table: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Energy Transfer | Conduction and convection (slow, inefficient) | Direct interaction with molecules (rapid, efficient) |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Prone to overheating | Precise and uniform |

| Potential Yield | Variable | Often higher |

| Side Reactions | More prevalent due to longer reaction times | Reduced |

Design of Recyclable Catalytic Systems and Reagents

The use of stoichiometric reagents and non-recyclable catalysts leads to significant waste generation. Designing and implementing recyclable catalytic systems is a cornerstone of green chemistry.

For the synthesis of this compound:

Hydroformylation Catalysts (Route A): The rhodium and cobalt catalysts used in hydroformylation are expensive and need to be recovered. Strategies to facilitate catalyst recycling include anchoring the metal complexes to solid supports (heterogenization) or using biphasic systems where the catalyst resides in a separate phase (e.g., an aqueous phase or an ionic liquid) that can be easily separated from the organic product phase.

Oxidation Catalysts (Route B): Instead of stoichiometric oxidizing agents like PCC, catalytic systems using a benign oxidant like molecular oxygen or hydrogen peroxide are preferable. For instance, a recyclable palladium catalyst supported on a solid matrix could be used for the aerobic oxidation of 4-(2-methoxyphenyl)butan-1-ol. These catalysts can be recovered by simple filtration and reused multiple times.

Waste Minimization and By-Product Management Strategies

A holistic green chemistry approach involves not only optimizing the reaction itself but also managing the entire process to minimize waste and handle by-products effectively.

Key strategies applicable to the synthesis of this compound include:

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce waste from intermediate work-up and purification steps. For example, a tandem hydroformylation-hydrogenation process could convert 2-allylanisole directly to 4-(2-methoxyphenyl)butan-1-ol if that were the desired product.

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally friendly.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4 2 Methoxyphenyl Butanal

Chromatographic Techniques for Purity, Separation, and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. omicsonline.org For 4-(2-Methoxyphenyl)butanal, several chromatographic techniques are particularly relevant.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a key parameter for its identification.

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for both qualitative and quantitative analysis. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for this compound, confirming its identity with high certainty. For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present.

Key Parameters for GC-MS Analysis of this compound:

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Ramped (e.g., 50 °C to 280 °C at 10 °C/min) | Optimizes separation of components with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra. |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds. researchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. omicsonline.org The separation is based on the differential interactions of the analyte with the stationary and mobile phases. globalresearchonline.net For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net